N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzamide
Description
N-[2-(2,5-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzamide is a benzamide derivative featuring a benzofuran core substituted with a 2,5-dimethoxybenzoyl group at the 2-position and a 3-methyl group. The 6-position of the benzofuran ring is linked to a 4-methoxybenzamide moiety. Its molecular formula is C₂₆H₂₃NO₅, with a molecular weight of 429.47 g/mol (inferred from structurally analogous compounds) .
Methoxy substituents often enhance solubility and metabolic stability, while benzofuran scaffolds are associated with diverse bioactivities, including antimicrobial and anticancer properties.
Properties
IUPAC Name |
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-15-20-11-7-17(27-26(29)16-5-8-18(30-2)9-6-16)13-23(20)33-25(15)24(28)21-14-19(31-3)10-12-22(21)32-4/h5-14H,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGRDPWTPIOVSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC)C(=O)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzamide is a complex organic compound with significant biological activity. This article delves into its chemical structure, synthesis, and various biological activities, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , indicating a substantial molecular weight and the presence of multiple functional groups that contribute to its reactivity and biological activity. The compound features a benzofuran core with a dimethoxybenzoyl group and a methoxybenzamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C24H23NO5 |
| Molecular Weight | 416.4 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzofuran Core : This can be achieved through cyclization reactions involving suitable precursors such as 2-hydroxybenzaldehyde.
- Introduction of the Dimethoxybenzoyl Group : This is commonly done via Friedel-Crafts acylation using 2,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.
- Formation of the Amide Linkage : The final step involves reacting the intermediate with 4-methoxybenzoic acid or its derivatives to form the amide bond.
Antinociceptive Effects
Research has shown that compounds similar to this compound possess potent antinociceptive properties. For example, studies on related compounds indicate that they exhibit significant analgesic effects in various models of pain:
- Potency Comparison : In tests comparing analgesic effects, certain derivatives were found to be 15 to 100 times more potent than common analgesics like aspirin and acetaminophen but less potent than morphine .
The mechanism of action for this compound may involve:
- Interaction with Receptors : It likely binds to specific receptors or enzymes involved in pain pathways.
- Serotonergic Pathway : Some studies suggest that the analgesic action may involve serotoninergic pathways rather than opioid mechanisms .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Analgesic Properties : A study demonstrated that derivatives exhibited dose-dependent antinociception in various pain models, indicating potential therapeutic applications in pain management .
- Pharmacological Profiles : Investigations into pharmacological profiles reveal that these compounds can modulate pain responses without significant side effects associated with traditional opioids.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- 4-Methoxy vs.
- Benzofuran Core : The benzofuran scaffold provides rigidity, which may improve binding affinity compared to linear benzamide derivatives like etobenzanid (a herbicide with a dichlorophenyl group) .
Research Findings and Implications
- Synthetic Feasibility : The synthesis of benzofuran-based benzamides typically involves Friedel-Crafts acylation or Suzuki coupling, as seen in related compounds .
- Dose-Effect Relationships : Methods from could be applied to evaluate the compound’s bioactivity, though current evidence lacks specific efficacy data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
